molecular formula C17H11F3N2O2S B3008321 4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid CAS No. 255833-41-1

4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid

Cat. No.: B3008321
CAS No.: 255833-41-1
M. Wt: 364.34
InChI Key: YXUNGLGGMUMCOY-UHFFFAOYSA-N
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Description

4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid is a thiazole-based small molecule characterized by a trifluoromethyl (-CF₃) group at position 4 of the thiazole ring, a phenyl group at position 5, and a benzoic acid moiety linked via an amino group at position 2. This compound is part of a broader class of aminothiazole derivatives known for their bioactivity, including antiviral, antibacterial, and antioxidant properties . Its structure combines electron-withdrawing (-CF₃) and aromatic (phenyl) groups, which enhance metabolic stability and modulate intermolecular interactions, making it a candidate for therapeutic applications.

Properties

IUPAC Name

4-[[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2S/c18-17(19,20)14-13(10-4-2-1-3-5-10)25-16(22-14)21-12-8-6-11(7-9-12)15(23)24/h1-9H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUNGLGGMUMCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be essential to maintain the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid involves its ability to engage in hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions. These interactions allow the compound to bind to specific molecular targets and pathways, influencing various biochemical processes. The trifluoromethyl and phenyl groups play a crucial role in these interactions, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Compound 6e (3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid)

  • Structure: Shares the 4-(trifluoromethyl)phenyl substituent on the thiazole ring but replaces the benzoic acid with a propanoic acid chain.
  • Activity : Exhibits significant antiviral activity against influenza A, likely due to the trifluoromethyl group enhancing lipophilicity and target binding .

4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid ()

  • Structure : Positions the carboxylic acid at thiazole C5 instead of a benzene ring. A methyl group replaces the phenyl substituent at C3.
  • Activity: Not explicitly reported, but the methyl group and altered acid position may influence electronic properties (e.g., reduced π-π stacking compared to the phenyl group in the target compound).

Core Scaffold Modifications

5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine ()

  • Structure: Replaces the benzoic acid with a benzyl group and lacks the amino linkage.

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ()

  • Structure : Uses an oxadiazole ring instead of benzoic acid, linked via a methyl group.
  • Activity: Oxadiazoles are known for hydrogen-bonding capabilities, but the lack of a carboxylic acid may alter target interactions (e.g., reduced ionic bonding with enzymes).

Functional Group Analogues

Acifluorfen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid) ()

  • Structure: Contains a nitro group and a phenoxy linkage instead of the thiazole-amino bridge.
  • Activity: Functions as a herbicide via protoporphyrinogen oxidase inhibition.

Mechanistic and Property Analysis

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity across all compounds, improving membrane permeability .
  • Carboxylic Acid vs. Other Acids: The benzoic acid in the target compound may offer stronger hydrogen-bonding interactions compared to propanoic acid (Compound 6e) or oxadiazole derivatives .
  • Phenyl vs. Methyl Substituents : The phenyl group in the target compound enables π-π stacking with aromatic residues in biological targets, a feature absent in methyl-substituted analogues ().

Biological Activity

Overview

4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid (CAS No. 255833-41-1) is a compound of significant interest in organic synthesis and biological research. Its unique structural features, including the trifluoromethyl group and thiazole ring, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound has the following molecular formula: C17H11F3N2O2SC_{17}H_{11}F_3N_2O_2S with a molecular weight of 364.34 g/mol. Key structural features include:

  • Thiazole Ring : A five-membered heterocyclic structure that enhances biological interactions.
  • Trifluoromethyl Group : Increases lipophilicity and influences pharmacokinetic properties.
  • Amino and Carboxylic Acid Functionalities : Facilitate hydrogen bonding and ionic interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study reported that it demonstrated a minimum inhibitory concentration (MIC) of 15.625–62.5 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, showcasing its potential as an antibacterial agent .

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625–62.5
Enterococcus faecalis62.5–125

The compound's mechanism of action involves the inhibition of protein synthesis pathways, leading to bactericidal effects . Additionally, it exhibits moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), which is critical for managing persistent infections .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Its structural components allow it to interact with cellular targets involved in tumor growth and proliferation. The thiazole moiety is known for its role in various anticancer agents, enhancing the compound's potential in cancer therapy .

The biological activity of this compound can be attributed to several key interactions:

  • Hydrogen Bonding : The amino and carboxylic acid groups facilitate strong interactions with biological macromolecules.
  • Hydrophobic Interactions : The trifluoromethyl and phenyl groups enhance binding affinity to lipid membranes and protein targets.
  • Dipole-Dipole Interactions : These interactions are crucial for stabilizing the binding of the compound to its targets.

Case Studies

  • Antibacterial Activity Against MRSA :
    A study evaluated the efficacy of the compound against biofilms formed by MRSA. Results indicated a significant reduction in biofilm formation, with a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 μg/mL .
  • In vitro Anticancer Screening :
    In vitro assays demonstrated that the compound inhibited cancer cell proliferation at concentrations as low as 10 μM, suggesting its potential as a lead compound for further development in cancer therapeutics .

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